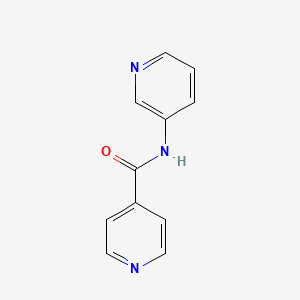

N-(pyridin-3-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

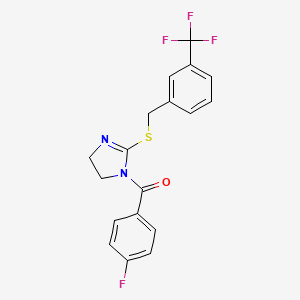

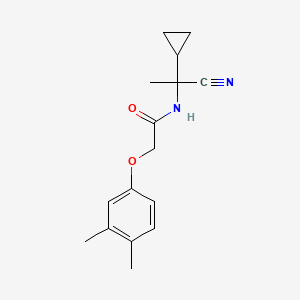

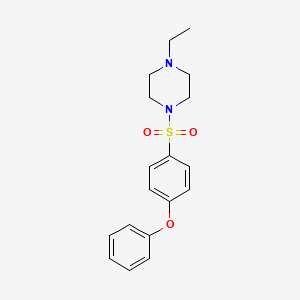

“N-(pyridin-3-yl)isonicotinamide” is a compound that contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridine . It is an isomeric analogue of nicotinamide and a metabolite of isonicotinic thioamide .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of nicotinoyl chloride and 4-aminopyridine . A series of N-(pyridin-3-yl)benzamide derivatives have been synthesized and their structure was confirmed by 1H and 13C NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” includes two pyridine rings connected by a nitrogen atom. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to bridge metal centers and act as a bidentate ligand in coordination polymers .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can act as a heterocyclic building block to synthesize 4-oxo-1,3-thiazinan-3-yl isonicotinamide derivatives and organotin (IV) complexes of isonicotinamide .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 286.1±15.0 °C at 760 mmHg, and a flash point of 126.8±20.4 °C. It has a molar refractivity of 57.0±0.3 cm³ and a molar volume of 154.8±3.0 cm³ .Applications De Recherche Scientifique

Crystal Engineering and Pharmaceutical Cocrystals

N-(pyridin-3-yl)isonicotinamide demonstrates potential in crystal engineering and the synthesis of pharmaceutical cocrystals. It forms a novel carboxamide-pyridine N-oxide synthon, which assembles in a triple helix architecture. This unique structure has been utilized to create cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing its potential in the pharmaceutical industry (Reddy, Babu, & Nangia, 2006).

Electrochemical Studies

Studies reveal that the electrochemical reduction of isonicotinamide involves two electroactive species, indicating a previous protonation reaction in basic media. This finding is significant for understanding the electrochemical behavior of isonicotinamide and could have implications for its use in various chemical reactions (Galvín & Mellado, 1989).

Nuclear and Material Sciences

Isonicotinamide derivatives have been evaluated for their selectivity and radiolysis behavior, particularly in the context of nuclear science. Extractants like long-chain isonicotinamides and dipicolinamides have shown potential in extracting various metal ions from nitric acid solutions, demonstrating their utility in nuclear waste management and material processing (Mowafy, 2007).

Structural Analysis and Molecular Interaction

The structural landscape of cocrystals formed with isonicotinamide has been extensively studied, revealing insights into molecular interactions and crystal formation. Such studies contribute to our understanding of molecular assembly and can inform the design of new materials (Dubey & Desiraju, 2014).

Medical Imaging and Diagnostic Tools

Isonicotinamide derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging, specifically targeting the GSK-3 enzyme in Alzheimer's disease. This showcases the compound's relevance in developing diagnostic tools and understanding neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Mécanisme D'action

While the specific mechanism of action for “N-(pyridin-3-yl)isonicotinamide” is not explicitly mentioned in the search results, it’s worth noting that substituted 2-(Pyridin-2-ylamino)-N-(pyridin-3-yl)isonicotinamide has been studied as a potent, selective, and brain-penetrant inhibitor of Glycogen Synthase Kinase-3 (GSK-3) .

Orientations Futures

The future directions for “N-(pyridin-3-yl)isonicotinamide” could involve further exploration of its potential as a GSK-3 inhibitor . Additionally, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles could be a promising area of research .

Propriétés

IUPAC Name |

N-pyridin-3-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWUWUHGKBOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)

![6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2853141.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)

![Pyrazolo[1,5-A]pyrazine-3-boronic acid](/img/structure/B2853145.png)

![methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate](/img/structure/B2853154.png)

![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)